![molecular formula C18H24N2O4 B12312814 N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide](/img/structure/B12312814.png)
N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide is a chemical compound with the molecular formula C18H26N2O4. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a phthalimide group, which is a common protecting group for amines in organic synthesis, and a Boc-protected n-propylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide typically involves the following steps:
Protection of the amine group: The n-propylamine is first protected using di-tert-butyl dicarbonate (Boc2O) to form N-Boc-n-propylamine.
Formation of the phthalimide derivative: The protected amine is then reacted with phthalic anhydride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The phthalimide group can be displaced by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Hydrolysis: Yields N-[2-(n-propylamino)ethyl]phthalimide.
Substitution: Yields various substituted phthalimide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Mécanisme D'action
The mechanism of action of N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in multi-step organic syntheses where selective deprotection is required.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Boc-ethylenediamine
- N-Boc-propylamine
- Phthalimide
Comparison
N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide is unique in that it combines the properties of both the Boc protecting group and the phthalimide group. This dual functionality allows for greater versatility in synthetic applications compared to compounds that only contain one of these groups.
Propriétés
Formule moléculaire |
C18H24N2O4 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-propylcarbamate |
InChI |
InChI=1S/C18H24N2O4/c1-5-10-19(17(23)24-18(2,3)4)11-12-20-15(21)13-8-6-7-9-14(13)16(20)22/h6-9H,5,10-12H2,1-4H3 |
Clé InChI |
FCUZSLQMBYWEQB-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12312749.png)
![Diethyl [(methylamino)methyl]phosphonate](/img/structure/B12312750.png)
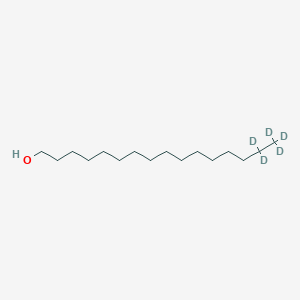
![4-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B12312765.png)
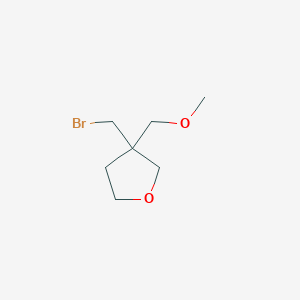
![Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12312778.png)
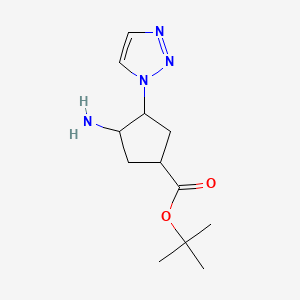
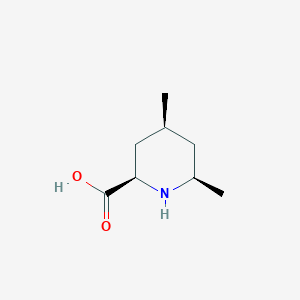
![tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B12312802.png)
![{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B12312806.png)
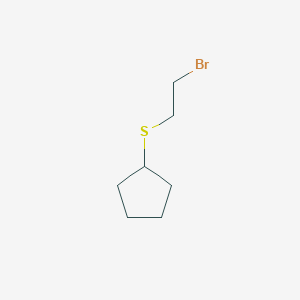
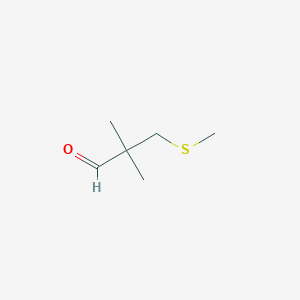
![1-[(Chloromethyl)sulfanyl]-3-methoxypropane](/img/structure/B12312835.png)
